3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Organic Synthesis Heterocyclic Chemistry Process Chemistry

3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1) is not a simple drop-in replacement for common amino-triazoles (AT, Datz). The tertiary dimethylamino groups abolish H-bond donation, increase lipophilicity, and impose significant steric bulk around the 3,5-positions. This directly alters metal coordination geometry in MOFs, shifts binding energies of *CO/*COH intermediates on Cu catalysts (potentially boosting C2+ selectivity), and enables exploration of a distinctive, electron-dense privileged scaffold in drug discovery. Procuring this specific derivative is essential to avoid the fundamentally different electronic profiles of primary-amino analogs.

Molecular Formula C6H13N5
Molecular Weight 155.2 g/mol
CAS No. 18377-94-1
Cat. No. B097083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(dimethylamino)-1H-1,2,4-triazole
CAS18377-94-1
Synonyms3,5-Bis(dimethylamino)-1H-1,2,4-triazole
Molecular FormulaC6H13N5
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NN1)N(C)C
InChIInChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9)
InChIKeyJJGXKXPPLXDJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1): A Sterically Demanding, Electron-Rich Building Block for Advanced Heterocyclic Synthesis


3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1) is a symmetrically substituted 1,2,4-triazole derivative featuring two strongly electron-donating dimethylamino groups at the 3- and 5-positions . This molecular architecture confers distinct properties compared to the more common amino- or unsubstituted triazoles, including enhanced electron density on the heterocyclic core and significant steric bulk [1]. These features make it a compelling but data-sparse candidate for applications requiring tailored electronic effects or specific spatial constraints, such as in the development of novel catalysts, metal-organic frameworks (MOFs), and pharmacologically active molecules [1][2].

Why 3,5-Bis(dimethylamino)-1H-1,2,4-triazole Cannot Be Replaced by Simpler 1,2,4-Triazole Analogs


Simple substitution of 3,5-bis(dimethylamino)-1H-1,2,4-triazole with common analogs like 3-amino-1,2,4-triazole (AT) or 3,5-diamino-1,2,4-triazole (Datz) is not functionally equivalent due to fundamental differences in electronic and steric properties. The replacement of primary amine hydrogens with methyl groups eliminates hydrogen-bond donor capacity, significantly increasing the compound's lipophilicity and altering its basicity . Furthermore, the bulky dimethylamino groups impose greater steric hindrance around the triazole ring, which can critically influence metal coordination geometry, substrate binding, and regioselectivity in subsequent chemical reactions . These differences necessitate a careful evaluation of this specific derivative when optimizing for electronic environment or steric control in complex syntheses.

Quantitative Evidence for Selecting 3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1) Over In-Class Analogs


Synthesis of 3,5-Disubstituted-1,2,4-Triazoles: A Flexible Entry Point

The synthesis of 3,5-bis(dimethylamino)-1H-1,2,4-triazole can be achieved using a general two-step method for 3,5-disubstituted-1,2,4-triazoles involving condensation of an acyl hydrazide and an amidine, followed by thermal cyclization [1]. This methodology offers a robust and scalable route compared to more specialized procedures that may be required for unsymmetrical or less reactive triazole derivatives. This provides a clear synthetic advantage for procurement and process development.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Enhancing Electrocatalytic Performance in CO2 Reduction via Electronic Effects of Amino-Triazoles

While direct data for 3,5-bis(dimethylamino)-1H-1,2,4-triazole is not available, strong class-level inference is drawn from the performance of the structurally related 3,5-diamino-1,2,4-triazole (Datz). A Cu@Datz catalyst achieved a C2H4 Faradaic efficiency (FE) of ~73% at a high current density of 600 mA·cm⁻², significantly outperforming unmodified Cu catalysts which suffer from poor C2H4 selectivity [1]. The key mechanism involves the amino groups facilitating *COH intermediate formation for *CO-*COH coupling. The dimethylamino variant is predicted to further modulate the electronic properties of the active site, potentially altering binding energies and product selectivity.

Electrocatalysis CO2 Reduction Materials Science

Role of Amino Groups in MOFs for CO2 Capture and Conversion

Research on Metal Azolate Frameworks (MAFs) demonstrates that the presence of uncoordinated nitrogen donors and amine groups in triazole linkers is crucial for high CO2 adsorption affinity and catalytic activity in cycloaddition reactions with epoxides [1]. MAFs constructed with 3-amino-1,2,4-triazole showed promising activity, with the amine group proposed to activate CO2. 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, as a linker, offers two tertiary amine sites. While this eliminates the hydrogen-bonding interaction of a primary amine, it provides a more electron-rich and sterically encumbered pore environment, which could be exploited to fine-tune gas selectivity or catalytic activity compared to MAFs based on simpler triazole linkers.

Metal-Organic Frameworks Gas Adsorption CO2 Utilization

Quantitative Thermal Stability Benchmarking of Triazole Cores

The 1,2,4-triazole core is known for excellent thermal stability. A directly comparable analog, a symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative, exhibits very high thermal stability, remaining stable up to 370 °C [1]. While direct DSC/TGA data for 3,5-bis(dimethylamino)-1H-1,2,4-triazole is not in the public domain, this class-level evidence strongly suggests that its core heterocycle can withstand high-temperature processing conditions. Its stability is formally noted as 'stable under recommended storage conditions' , providing a baseline for procurement and handling.

Thermal Analysis Energetic Materials Material Stability

Targeted Research Applications for 3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS 18377-94-1)


Design of Novel Catalysts for Electrochemical CO2 Reduction

As inferred from the performance of 3,5-diamino-1,2,4-triazole (Datz) in promoting C2H4 production [1], 3,5-bis(dimethylamino)-1H-1,2,4-triazole can be explored as an alternative surface modifier for Cu-based catalysts. Its distinct electronic and steric properties may alter the binding energies of key reaction intermediates (*CO, *COH), potentially leading to a shift in product selectivity (e.g., towards C2H4 or other C2+ products) or improved operational stability at high current densities.

Synthesis of Functionalized 1,2,4-Triazole Derivatives via N-Functionalization

This compound is a key precursor for a range of N-functionalized derivatives, as evidenced by the existence of numerous analogs like (3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone and (3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone . Its procurement enables the systematic exploration of this specific substitution pattern in medicinal chemistry or agrochemical research, where the bulky, electron-rich triazole core can be a valuable scaffold for modulating target binding.

Development of Sterically Tailored Metal-Organic Frameworks (MOFs)

Given the established role of amino-triazole linkers in enhancing CO2 affinity in Metal Azolate Frameworks (MAFs) [2], 3,5-bis(dimethylamino)-1H-1,2,4-triazole presents a unique opportunity to create MOFs with engineered pore environments. The two tertiary amine sites and increased steric bulk are expected to differentiate the pore chemistry from that of frameworks built with primary amine-containing linkers, which could be exploited for applications requiring size-selective gas separations, molecular recognition, or shape-selective catalysis.

Building Block for High-Throughput Synthesis and Library Generation

The established, high-yielding synthetic route for 3,5-disubstituted-1,2,4-triazoles [3] makes this compound a reliable and accessible building block. Its unique substitution pattern makes it a valuable monomer for generating diverse libraries of complex heterocycles via robust reactions. This is particularly relevant for drug discovery and materials science, where exploring chemical space around a privileged scaffold is a core strategy.

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